molecular formula C34H40N4O4 B1215707 Protoporphyrinogen CAS No. 7412-77-3

Protoporphyrinogen

Cat. No. B1215707
CAS RN: 7412-77-3
M. Wt: 568.7 g/mol
InChI Key: UHSGPDMIQQYNAX-UHFFFAOYSA-N
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Description

Protoporphyrinogen IX is an organic chemical compound produced during the synthesis of porphyrins, a class of critical biochemicals that include hemoglobin and chlorophyll . It is a direct precursor of protoporphyrin IX . It is a member of porphyrinogens and has a role as an Escherichia coli metabolite and a mouse metabolite .


Synthesis Analysis

Protoporphyrinogen IX is synthesized in most organisms from coproporphyrinogen III by the enzyme coproporphyrinogen oxidase . The process entails conversion of two of four propionic acid groups to vinyl groups .


Molecular Structure Analysis

The molecular formula of Protoporphyrinogen is C34H40N4O4 . It has a molecular weight of 568.7 g/mol . The IUPAC name is 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid .


Chemical Reactions Analysis

Protoporphyrinogen oxidase (PPO) is an essential enzyme catalyzing the last common step in the pathway leading to heme and chlorophyll biosynthesis . Inhibition of PPO activity leads to excessive accumulation of Protoporphyrinogen and leakage from the mitochondria into the cytoplasm .


Physical And Chemical Properties Analysis

Protoporphyrinogen has a molecular weight of 568.7 g/mol . It is a conjugate acid of a protoporphyrinogen (2-) .

Scientific Research Applications

1. Role in Chlorophyll and Heme Biosynthesis

Protoporphyrinogen oxidase (Protox) is pivotal in the biosynthesis of chlorophyll and heme. Research indicates that Protox catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in this pathway. This enzyme is present in various forms in different species, including mammals and plants, and plays a key role in cellular processes related to energy and oxygen transport (Poulson, 1976).

2. Dual Targeting in Plant Organelles

In plants, Protox demonstrates a unique feature of being targeted to both mitochondria and chloroplasts. Studies on spinach Protox showed that different translation products of the same mRNA target the enzyme to these organelles. This dual targeting is significant for the effective synthesis of chlorophyll and heme in plants (Watanabe et al., 2001).

3. Involvement in Disease Mechanisms

In humans, a deficiency in Protox enzyme activity is associated with variegate porphyria, a genetic disorder. Cloning and characterizing the human Protox gene have provided insights into the molecular basis of this disease (Dailey et al., 1996).

4. Structural Insights and Enzyme Inhibition

Structural analysis of Protox has been instrumental in understanding its function and inhibition mechanisms. The crystal structure of Protox from various sources, including tobacco and Myxococcus xanthus, has revealed details about the enzyme's active site and its interaction with inhibitors, like herbicides. This information is crucial for developing targeted therapies and agricultural chemicals (Koch et al., 2004).

5. Agricultural Applications

Research on Protox has led to the development of herbicide-resistant plants. By expressing a herbicide-resistant form of Protox from Bacillus subtilis in rice, scientists have created plant varieties that can withstand certain herbicides, demonstrating the potential for genetic engineering in agriculture (Yang et al., 2006).

Mechanism of Action

The mechanism of substrate recognition was investigated by performing potential of mean force (PMF) calculations, which provided an atomic level description of conformational changes and pathway intermediates . The free energy profile revealed a feedback inhibition mechanism of proto (protoporphyrin IX, the product), which was also in agreement with experimental evidence .

properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSGPDMIQQYNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225068
Record name Protoporphyrinogen IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Protoporphyrinogen IX
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

protoporphyrinogen IX

CAS RN

7412-77-3
Record name Protoporphyrinogen IX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7412-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protoporphyrinogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007412773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protoporphyrinogen IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Protoporphyrinogen IX
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The powder of sodium amalgam was prpared as follows. Into a round flask of 500 ml volume, 13 g of mercury and 0.5 g of thin-layer metal sodium were added, and equilibrated with nitrogen gas for 5 minutes, and it was shaked for 5 minutesthen. 8.4 g of protoporphyrin IX was dissolved into 10 mM KOH containing 15 ml of 20% ethanol, incubated at 4° C. To 4 ml of the protoporphyrin IX solution, equal amount of reaction mixture (0.1 M MES, 50 mM ascorbic acid) was added, and 16 mg of sodium amalgam freshly prepared was added, and shaken vigorously under nitrogen gas in a dark. The reaction mixture was filtered with a three-layer glass filter in a dark, and diluted 2.5 times with 0.1 M MES (pH4.5), and divided into 1 ml each in a light-shielded test tube and stored at −80° C.
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
thin-layer
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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